molecular formula C12H12N2O2S B1298097 N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide CAS No. 110506-36-0

N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide

Cat. No.: B1298097
CAS No.: 110506-36-0
M. Wt: 248.3 g/mol
InChI Key: VHUBZFLMNOXBJF-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

N-(4-Amino-2-methoxyphenyl)thiophene-2-carboxamide (C₁₂H₁₂N₂O₂S) features a planar thiophene ring fused to a carboxamide group, which connects to a substituted aniline moiety. The molecular structure exhibits two distinct aromatic systems: the electron-rich thiophene ring and the methoxy-substituted phenyl group. X-ray crystallographic studies of analogous compounds reveal that the dihedral angle between the thiophene and phenyl rings typically ranges between 13.9° and 97.2°, depending on substituent effects and crystal packing forces.

The compound crystallizes in monoclinic systems (space group P2₁/c) with unit cell parameters a = 8.6204(5) Å, b = 8.6781(5) Å, c = 15.7152(8) Å, and β = 97.171(4)°. These dimensions accommodate intermolecular hydrogen bonds between the amine (-NH₂) and carbonyl (-C=O) groups, stabilizing the lattice. The thiophene ring adopts a nearly planar conformation, with sulfur participating in weak non-covalent interactions (C-H···S) that contribute to crystal cohesion.

Crystallographic Parameters Values
Space group P2₁/c
Unit cell volume 1220.8(9) ų
Density 1.355–1.572 g/cm³
Hydrogen bond donors/acceptors 2 / 4

Thermodynamic Characterization: Melting Point, Boiling Point, and Phase Transitions

Experimental data for the melting point of this compound remains unreported in the literature. However, computational models predict a melting range of 160–180°C based on analogous carboxamide derivatives. The boiling point is estimated at 355.3±37.0°C at 760 mmHg, derived from quantitative structure-property relationship (QSPR) simulations.

Phase behavior studies of related thiophene-carboxamides reveal polymorphic transitions under varying humidity conditions. For instance, hydrate forms exhibit unit cell expansions (e.g., V = 2413.1 ų for hemihydrate) compared to anhydrous phases (V = 1220.8 ų), attributed to water-mediated hydrogen bonding. Differential scanning calorimetry (DSC) of similar compounds shows endothermic peaks at 150–170°C, corresponding to lattice reorganization.

Solubility Profile and Partition Coefficient (LogP) Predictions

The compound’s solubility in aqueous media is limited due to its hydrophobic thiophene and aryl moieties. Predicted solubility in water is 0.02–0.05 mg/mL at 25°C, while it demonstrates higher miscibility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The partition coefficient (LogP), a measure of lipophilicity, varies between 1.908 and 2.591 across computational models, reflecting discrepancies in algorithm training sets.

Physicochemical Property Value
LogP (ChemDiv) 1.908
LogP (Moldb) 2.591
Topological polar surface area 64.35 Ų
Rotatable bonds 3

Hydrogen Bonding Networks and Conformational Flexibility

The molecule engages in both intra- and intermolecular hydrogen bonds. The primary amine (-NH₂) and methoxy (-OCH₃) groups act as hydrogen bond donors and acceptors, respectively, forming infinite chains along the crystallographic b-axis. In the solid state, N-H···O interactions (2.834 Å) between adjacent molecules create a zigzag motif, while weaker C-H···O (3.2–3.5 Å) and C-H···S (3.4–3.7 Å) contacts further stabilize the lattice.

Conformational flexibility arises from rotation around the carboxamide linkage (C-N bond). Density functional theory (DFT) calculations indicate two low-energy conformers: a trans configuration (amide group anti-periplanar to the thiophene) and a cis configuration (syn-periplanar), separated by an energy barrier of ~8 kcal/mol. Solvent effects modulate this equilibrium, with polar solvents favoring the trans form due to enhanced dipole stabilization.

Hydrogen Bond Metrics

  • N-H···O bond length: 1.98 Å (intramolecular)
  • C-H···S interaction energy: ~1.2 kcal/mol
  • Hydrogen bond angle (N-H···O): 175°

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-10-7-8(13)4-5-9(10)14-12(15)11-3-2-6-17-11/h2-7H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUBZFLMNOXBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228988
Record name N-(4-Amino-2-methoxyphenyl)-2-thiophenecarboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110506-36-0
Record name N-(4-Amino-2-methoxyphenyl)-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110506-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-2-methoxyphenyl)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions:

  • Reagents : Thiophene-2-carboxylic acid derivative, 4-amino-2-methoxyphenol, coupling agent (e.g., EDC, DCC).

  • Solvent : Dichloromethane or DMF.

  • Temperature : Room temperature to reflux.

Procedure:

  • Dissolve the thiophene derivative and 4-amino-2-methoxyphenol in dichloromethane.

  • Add a coupling agent and stir the mixture for several hours.

  • After completion, quench the reaction and extract the product using standard organic extraction techniques.

  • Purify the product by recrystallization or chromatography.

Yield and Characterization:

  • Typical yields range from 60% to 85%.

  • Characterization can be done using NMR, IR spectroscopy, and mass spectrometry.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can enhance reaction rates and yields.

Reaction Conditions:

  • Reagents : Same as Method 1.

  • Solvent : Ethanol or water.

  • Temperature : Microwave irradiation at controlled temperatures (e.g., 150°C).

Procedure:

  • Mix all reagents in a microwave-compatible vessel.

  • Subject to microwave irradiation for a predetermined time.

  • Cool and purify as described in Method 1.

Yield and Characterization:

  • Yields can exceed 90% with shorter reaction times.

  • Characterization methods remain consistent with those in Method 1.

Method 3: Multi-Step Synthesis

This method involves multiple reaction steps leading to the final compound.

Steps Involved:

  • Synthesis of Intermediate Compounds :

    • Start with commercially available starting materials.
    • Perform reactions such as nitration, reduction, or alkylation to form intermediates.
  • Final Coupling Reaction :

    • Use a similar amidation approach as described in previous methods to couple the final intermediate with thiophene derivatives.

Yield and Characterization:

  • Overall yields may vary but typically achieve around 70% after purification.

  • Comprehensive characterization is crucial for each intermediate and final product.

The characterization of N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide typically includes:

Technique Observations
NMR Spectroscopy Peaks corresponding to aromatic protons and NH groups
IR Spectroscopy Characteristic amide stretch (C=O) around 1650 cm⁻¹
Mass Spectrometry Molecular ion peak confirming molecular weight

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide and its derivatives have been evaluated for their anticancer properties. Research indicates that thiophene derivatives exhibit notable cytotoxic activity against various cancer cell lines. For instance, compounds containing the thiophene moiety have shown promising results in inhibiting cancer cell proliferation, with some derivatives demonstrating IC50 values significantly lower than standard chemotherapeutic agents .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. A series of thiophene-2-carboxamides were synthesized and tested for their ability to inhibit the denaturation of bovine serum albumin, a common assay for anti-inflammatory activity. Some derivatives exhibited activity comparable to diclofenac sodium, a well-known anti-inflammatory drug . Molecular docking studies further supported these findings by demonstrating effective binding interactions with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .

Antibacterial Applications

Recent studies have highlighted the antibacterial potential of this compound derivatives against resistant strains of bacteria. For example, compounds have been shown to inhibit extended-spectrum beta-lactamase (ESBL)-producing E. coli, which poses a significant challenge in clinical settings due to antibiotic resistance. The molecular docking studies indicated that these compounds effectively bind to the active sites of beta-lactamase enzymes, suggesting their potential as novel antibacterial agents .

Cosmetic Formulations

The compound's properties extend into the realm of cosmetic applications as well. Its ability to act as an effective agent in topical formulations has been explored, particularly for its moisturizing and skin-soothing effects. The incorporation of thiophene derivatives in cosmetic products can enhance their efficacy, stability, and sensory attributes, making them attractive candidates for further development in skin care formulations .

Summary Table of Applications

Application Area Details
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines; IC50 values lower than standard drugs.
Anti-inflammatory Comparable activity to diclofenac sodium; effective binding with COX-2 enzyme.
Antibacterial Inhibits ESBL-producing E. coli; potential as beta-lactamase inhibitors.
Cosmetic Formulations Enhances moisturizing and skin-soothing properties; suitable for topical applications.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s ability to interact with DNA or proteins may contribute to its antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Thiophene Carboxamides

N-(4-Methoxyphenyl)thiophene-2-carboxamide

This analog lacks the amino group at the para position of the phenyl ring but retains the methoxy substituent. With a molecular weight of 233.286 g/mol (C₁₂H₁₁NO₂S), it serves as a key reference for assessing the impact of the amino group. Its IUPAC Standard InChIKey (DTHZTXGJRSLGFS-UHFFFAOYSA-N) and CAS Registry Number (64419-14-3) are well-documented . Compared to the target compound, the absence of the amino group likely reduces hydrogen-bonding capacity and solubility, which may limit its pharmacological utility.

5-Substituted Thiophene Carboxamides
  • Compound 3 (): 5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide features a 5-acetyl group and a 4-chlorophenyl substituent. Its synthesis via cyclization with chloroacetone highlights reactivity differences compared to the target compound’s simpler carboxamide structure.
  • Nitrothiophene Carboxamides (): Compounds such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (purity: 42%) and N-(5-((dimethylamino)methyl)-4-(4-fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (purity: 99.05%) demonstrate the role of electron-withdrawing nitro groups in enhancing antibacterial activity. Their molecular formulas (e.g., C₁₆H₁₀F₃N₃O₄S₂) and LCMS data underscore structural complexity compared to the target compound .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
N-(4-Amino-2-methoxyphenyl)thiophene-2-carboxamide C₁₂H₁₃N₂O₂S 261.31 N/A Discontinued 4-Amino, 2-methoxy
N-(4-Methoxyphenyl)thiophene-2-carboxamide C₁₂H₁₁NO₂S 233.286 N/A N/A 4-Methoxy
Compound 11 () C₂₇H₂₀ClN₅O₂S 525.00 156–158 66 5-Cyano, 2-chlorophenyl
Compound 15 () C₂₀H₁₉N₅O₃S 409.46 >300 84 4-Acetamido, hydrazinocarbonyl
N-(4-Ethoxyphenyl)thiophene-2-carboxamide C₁₃H₁₃NO₂S 247.31 172 N/A 4-Ethoxy

Key Observations :

  • The amino group in the target compound may enhance solubility compared to methoxy or ethoxy analogs.
  • High melting points (>300°C for Compound 15) correlate with rigid structures or strong intermolecular forces .
Anticancer Potential
  • Benzo[b]thiophene-2-carboxamide Derivatives (): Compounds like 6-(4-cyanophenyl)-N-(piperidin-4-ylmethyl)benzo[b]thiophene-2-carboxamide hydrochloride (42) exhibit anticancer activity, with detailed NMR (δ 7.85–6.70 ppm) and MS ([M+H]⁺ = 438.1) data. The piperidinylmethyl group may improve blood-brain barrier penetration, a feature absent in the target compound .
Antibacterial and Antifungal Activity
  • Nitrothiophene Carboxamides : Compound 9 (N-(4-(4-fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide) shows narrow-spectrum antibacterial activity, likely due to nitro group-mediated disruption of bacterial membranes .
  • Thiourea Derivatives (): N-[(1,3-thiazol-2-ylamino)carbonothioyl]thiophene-2-carboxamide (1b) exhibits antifungal activity via the poisoned food technique, suggesting that sulfur-rich analogs may target fungal enzymes .
Antioxidant Properties
  • Metal Complexes () : Cobalt(II) complexes of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide demonstrate DPPH radical scavenging activity, outperforming propyl gallate but underperforming vitamin E .

Biological Activity

N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings, highlighting the compound's mechanisms of action, comparative studies with similar compounds, and its potential applications in medicine.

1.1 Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study focusing on nitrothiophene carboxamides found that derivatives similar to this compound demonstrated potent antibacterial effects against various strains of E. coli, Klebsiella spp., and Salmonella spp. . The mechanism involves activation by specific bacterial nitroreductases, which convert the prodrug into its active form, leading to bactericidal effects in vitro and efficacy in animal models .

1.2 Anti-inflammatory Activity

The compound has been evaluated for anti-inflammatory properties through various assays. One study reported that derivatives containing the thiophene moiety showed significant inhibition of bovine serum albumin denaturation, comparable to the standard drug diclofenac sodium . Molecular docking studies suggested that these compounds interact effectively with cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways, indicating their potential as anti-inflammatory agents .

1.3 Anticancer Activity

This compound has also been investigated for its anticancer properties. A study highlighted its ability to inhibit VEGFR-2 and β-tubulin polymerization, which are critical for cancer cell proliferation and angiogenesis . The compound exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating its potential as a therapeutic agent in oncology.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer progression, such as COX-2 and VEGFR-2.
  • DNA Interaction : Its structure allows it to interact with DNA or proteins, contributing to its antimicrobial and anticancer activities.
  • Receptor Binding : The binding affinity to various receptors enhances its pharmacological profile, making it a candidate for further drug development.

3. Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityNotes
Thiophene-2-carboxamideLacks amino and methoxy groupsLimited biological activityLess reactive due to simpler structure
N-(4-amino-2-methylphenyl)thiophene-2-carboxamideMethyl group instead of methoxyAltered reactivityVariations in antimicrobial activity observed
N-(4-amino-2-methoxyphenyl)furan-2-carboxamideFuran ring instead of thiopheneDifferent biological profilesHighlights importance of thiophene moiety

4. Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

  • Antibacterial Efficacy : A study demonstrated that derivatives of thiophene carboxamides showed effective inhibition against resistant bacterial strains, suggesting potential for treating infections caused by multidrug-resistant organisms .
  • Anti-inflammatory Mechanisms : Another research effort focused on the synthesis and evaluation of various thiophene derivatives for their anti-inflammatory effects. The findings indicated that specific substitutions on the thiophene ring could enhance their therapeutic potential against inflammation .
  • Anticancer Evaluations : In vitro studies on cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis, particularly in breast cancer models. This suggests a promising avenue for developing new chemotherapeutic agents .

5. Conclusion

This compound exhibits a broad spectrum of biological activities, making it a valuable compound for further research and potential therapeutic applications. Its unique structural features contribute significantly to its effectiveness against microbial infections, inflammation, and cancer progression. Continued exploration into its mechanisms of action and optimization of its pharmacological properties will be essential for advancing its clinical applications.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide and related thiophene carboxamides?

Thiophene carboxamides are typically synthesized via nucleophilic substitution or condensation reactions. For example, in analogous compounds, 2-thiophenecarbonyl chloride is reacted with substituted anilines (e.g., 2-nitroaniline) in acetonitrile under reflux to form the amide bond . Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity. For N-(4-amino-2-methoxyphenyl) derivatives, protection/deprotection strategies for the amino group may be required to avoid side reactions during synthesis .

Q. How are thiophene carboxamides characterized structurally, and what analytical techniques are critical?

Key techniques include:

  • Single-crystal X-ray diffraction : Resolves dihedral angles between aromatic rings (e.g., 8.5–13.5° between thiophene and benzene rings) and hydrogen-bonding patterns (e.g., C–H⋯O/S interactions) .
  • NMR spectroscopy : Assigns proton environments (e.g., NH peaks at δ 8–10 ppm for amide groups) and confirms regiochemistry .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650 cm⁻¹ for amides) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are used to evaluate thiophene carboxamides?

Cytotoxicity screening against cancer cell lines (e.g., HepG2, MCF-7) is standard. For example, compound 4b in reduced the IC50 of sorafenib from 3.9 µM to 0.5 µM in HepG2 cells, indicating synergistic effects . Assays often use MTT or SRB protocols, with statistical analysis (e.g., ANOVA) to determine significance .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of this compound derivatives?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
  • Catalysis : Use of bases (e.g., diethylamine) or phase-transfer catalysts (e.g., CTAB) to accelerate nucleophilic substitutions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity . Data contradictions in yield variations (e.g., 50–97% in vs. 11) may arise from purity of starting materials or crystallization methods .

Q. What structure-activity relationships (SAR) govern the biological activity of thiophene carboxamides?

Critical substituent effects include:

  • Electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring enhance cytotoxicity by increasing electrophilicity .
  • Methoxy groups improve solubility and bioavailability but may reduce binding affinity to hydrophobic targets .
  • Thiophene ring modifications (e.g., methyl/cyano substituents) alter π-π stacking interactions with biomolecular targets . SAR studies should pair computational docking (e.g., AutoDock) with in vitro validation to resolve mechanistic ambiguities .

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

X-ray crystallography provides definitive evidence of intramolecular interactions (e.g., pseudo-six-membered rings via N–H⋯O bonds) that stabilize specific conformations . For example, ortho-substituents on the phenyl ring induce torsional strain, altering dihedral angles compared to computational models . Discrepancies between predicted and observed melting points (e.g., 140–141°C in vs. 197–199°C in ) highlight the need for experimental validation .

Q. What mechanistic insights exist for thiophene carboxamides in targeting ion channels or enzymes?

Advanced studies on analogs reveal:

  • TRPM8 channel antagonism : Compounds like M8-B block cold-induced activation via competitive binding to the menthol-binding site .
  • Enzyme inhibition : Thiophene carboxamides disrupt ATP-binding pockets in kinases (e.g., EGFR) through hydrogen bonding with backbone amides . Mechanistic studies should combine patch-clamp electrophysiology (for ion channels) and enzyme kinetics (e.g., Lineweaver-Burk plots) to elucidate modes of action .

Methodological Considerations

Q. How can computational tools predict the pharmacokinetic properties of this compound?

Use SwissADME or ADMETlab to estimate:

  • Lipophilicity (LogP ~2.5 for methoxy-substituted derivatives) .
  • Blood-brain barrier penetration : Low for polar analogs (TPSA >80 Ų) .
  • Metabolic stability : CYP450 isoform susceptibility (e.g., CYP3A4-mediated oxidation) . Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Q. What strategies mitigate toxicity concerns in thiophene carboxamide derivatives?

  • Prodrug design : Mask reactive groups (e.g., esterification of carboxylic acids) to reduce off-target effects .
  • Selectivity profiling : Screen against panels of kinases or ion channels to identify selective inhibitors .
  • Genotoxicity assays : Use Ames tests or comet assays to detect DNA damage risks .

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